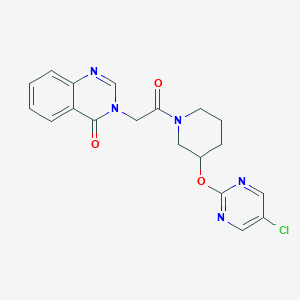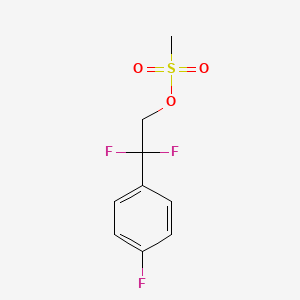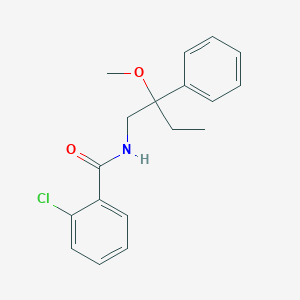
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazoline family. It's characterized by its multi-ring structure incorporating quinazoline, piperidine, and pyrimidine moieties. Known for its potent biological activities, this compound has been the subject of extensive research in pharmaceutical and chemical sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Here's a general outline:
Starting Materials: : The synthesis begins with commercially available starting materials such as 5-chloropyrimidine, piperidine, and quinazolinone.
Formation of Intermediate: : A nucleophilic substitution reaction where 5-chloropyrimidine reacts with a piperidine derivative to form an intermediate.
Oxidative Cyclization: : The intermediate undergoes oxidative cyclization with quinazolinone under specific conditions (e.g., temperature, solvent, catalyst) to yield the target compound.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. Techniques like continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one undergoes several types of chemical reactions:
Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly employs reducing agents such as sodium borohydride.
Substitution: : Reactions with nucleophiles or electrophiles, often using catalysts to facilitate the process.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, sulfonates, under conditions like base or acid catalysis.
Major Products Formed
The major products of these reactions vary, including oxidized or reduced derivatives, and substituted variants depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Acts as a ligand in catalysis applications due to its unique structure.
Biology
Enzyme Inhibition: : Inhibits specific enzymes involved in metabolic pathways.
Protein Binding: : Binds to specific proteins, modulating their function.
Medicine
Pharmaceuticals: : Investigated for its potential in treating various diseases due to its bioactivity.
Drug Development: : Serves as a lead compound for developing new therapeutic agents.
Industry
Chemical Manufacturing: : Utilized in the production of specialty chemicals.
Material Science: : Explored for its potential in creating new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Pathway Modulation: : Modulates biochemical pathways by influencing protein-protein interactions and signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-quinazolinone Derivatives: : Shares a core structure but differs in substituent groups.
Piperidine-based Compounds: : Similar functional groups but different ring systems.
Uniqueness
What sets 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one apart is its specific combination of quinazoline, piperidine, and pyrimidine moieties, which grants it distinct biochemical properties and applications compared to other compounds in its class.
There you go! Hope this answers your needs. Got anything else on your mind?
Propriétés
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c20-13-8-21-19(22-9-13)28-14-4-3-7-24(10-14)17(26)11-25-12-23-16-6-2-1-5-15(16)18(25)27/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJGZKIIGLVGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2965078.png)

![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)
![2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2965083.png)
![Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate](/img/structure/B2965085.png)


![2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2965090.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide](/img/structure/B2965092.png)
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2965094.png)
![methyl 2-({6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2965095.png)
![1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2965097.png)
![(2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2965099.png)
![10-Bromo-6H-benzo[c][1]benzothiepin-11-one](/img/structure/B2965100.png)
